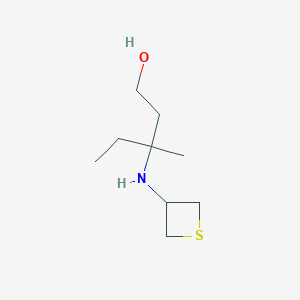
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol is an organic compound with the molecular formula C10H21NOS. It is a versatile chemical used in various scientific research and industrial applications. The compound features a thietane ring, which is a four-membered ring containing sulfur, attached to an amino group and a pentanol backbone. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(thietan-3-ylamino)pentan-1-ol typically involves the following steps:
Formation of Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable sulfur-containing precursor with an appropriate alkylating agent under controlled conditions.
Amination: The thietane ring is then subjected to amination using an amine source to introduce the amino group.
Attachment to Pentanol Backbone: The final step involves the attachment of the thietane-amino moiety to a pentanol backbone through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thietane ring or the pentanol backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thietane and pentanol derivatives.
Scientific Research Applications
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol finds applications in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(thietan-3-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. The thietane ring and amino group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The compound’s unique structure allows it to modulate specific pathways, making it a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol with a similar pentanol backbone but lacking the thietane ring and amino group.
3-Methyl-1-pentanol: A primary alcohol with a similar structure but different functional groups.
3-Methyl-5-phenylpentan-1-ol: A compound with a phenyl group attached to the pentanol backbone.
Uniqueness
3-Methyl-3-(thietan-3-ylamino)pentan-1-ol is unique due to the presence of the thietane ring and amino group, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
3-methyl-3-(thietan-3-ylamino)pentan-1-ol |
InChI |
InChI=1S/C9H19NOS/c1-3-9(2,4-5-11)10-8-6-12-7-8/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
XZBSQKAOZUZJDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCO)NC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


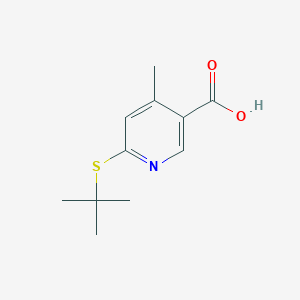
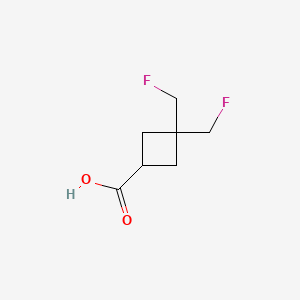

![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)
![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
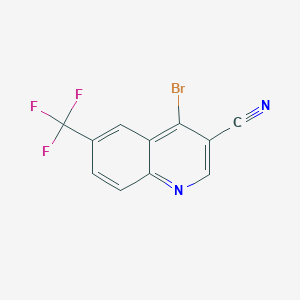

![2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid](/img/structure/B13009053.png)
![Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B13009060.png)
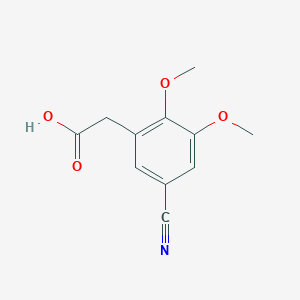

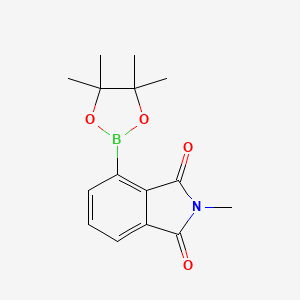
![7-Chloro-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13009096.png)
![6,8-Dichloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13009102.png)
